molecular formula C19H32O3 B14122727 4-(Dodecyloxy)-3-methoxyphenol

4-(Dodecyloxy)-3-methoxyphenol

Cat. No.: B14122727
M. Wt: 308.5 g/mol
InChI Key: PXTGAKOTCDVGPP-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dodecyloxy group (a 12-carbon alkyl chain attached via an oxygen atom) and a methoxy group (a methyl group attached via an oxygen atom) on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)-3-methoxyphenol typically involves the alkylation of 3-methoxyphenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Methoxyphenol+Dodecyl BromideK2CO3,SolventThis compound\text{3-Methoxyphenol} + \text{Dodecyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 3-Methoxyphenol+Dodecyl BromideK2​CO3​,Solvent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)-3-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its antioxidant properties and potential use in protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-3-methoxyphenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecyloxy)-3-hydroxyphenol: Similar structure with a hydroxyl group instead of a methoxy group.

    4-(Dodecyloxy)-2-methoxyphenol: Similar structure with the methoxy group at a different position on the benzene ring.

    4-(Dodecyloxy)-3-ethoxyphenol: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

4-(Dodecyloxy)-3-methoxyphenol is unique due to the specific positioning of the dodecyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the long alkyl chain (dodecyloxy group) enhances its lipophilicity, making it suitable for applications in lipid-based formulations and membrane interactions.

Properties

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

4-dodecoxy-3-methoxyphenol

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-22-18-14-13-17(20)16-19(18)21-2/h13-14,16,20H,3-12,15H2,1-2H3

InChI Key

PXTGAKOTCDVGPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)O)OC

Origin of Product

United States

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